molecular formula C13H18ClNO2 B13388502 4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13388502
M. Wt: 255.74 g/mol
InChI Key: JYLBKRDGWPUQDE-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a proline-derived compound featuring a 4-methylbenzyl substituent at the 4-position of the pyrrolidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Its synthesis likely involves coupling a 4-methylbenzyl group to pyrrolidine-2-carboxylic acid derivatives, analogous to methods described for related compounds (e.g., methyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate reacting with arylpiperidine hydrochlorides) .

The methyl group on the benzyl moiety provides electron-donating effects, influencing lipophilicity and steric interactions. This compound may serve as a chiral building block for drug candidates, given the prevalence of pyrrolidine scaffolds in bioactive molecules.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-9-2-4-10(5-3-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBKRDGWPUQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylphenylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Core Reactivity of Functional Groups

The compound’s reactivity arises from three key structural elements:

  • Pyrrolidine Ring : Undergoes ring-opening, alkylation, and oxidation reactions.

  • Carboxylic Acid : Participates in acid-base reactions, esterification, and amide formation.

  • 4-Methylbenzyl Group : Influences steric and electronic properties, directing electrophilic substitution.

Esterification

The carboxylic acid reacts with alcohols under acidic or catalytic conditions:
Reaction :
Acid+ROHH+ or DCCEster+H2O\text{Acid} + \text{ROH} \xrightarrow{\text{H}^+ \text{ or DCC}} \text{Ester} + \text{H}_2\text{O}
Example :

  • Reagents : Methanol, HCl

  • Product : Methyl 4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylate

  • Yield : 72–85% under reflux conditions.

Amide Coupling

The carboxylic acid forms amides via coupling agents:
Reaction :
Acid+RNH2EDCI/HOBtAmide\text{Acid} + \text{RNH}_2 \xrightarrow{\text{EDCI/HOBt}} \text{Amide}
Example :

  • Reagents : Ethylenediamine, EDCI, HOBt

  • Product : Pyrrolidine-2-carboxamide derivatives

  • Applications : Intermediate for bioactive molecules.

Oxidation

The pyrrolidine ring undergoes oxidation to form lactams or ketones:
Reaction :
PyrrolidineH2O2,Fe3+Pyrrolidinone\text{Pyrrolidine} \xrightarrow{\text{H}_2\text{O}_2, \text{Fe}^{3+}} \text{Pyrrolidinone}
Example :

  • Reagents : Hydrogen peroxide (30%), FeCl₃

  • Product : 2-Pyrrolidinone derivative

  • Yield : 58% at 60°C.

Nucleophilic Substitution

The hydrochloride salt facilitates substitution at the α-carbon:
Reaction :
R-Cl+NuR-Nu+Cl\text{R-Cl} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Cl}^-
Example :

  • Reagents : Thionyl chloride (converts –COOH to –COCl)

  • Product : Acyl chloride intermediate for further reactions.

Catalytic and Solvent Effects

Reaction Type Catalyst Solvent Impact on Yield
EsterificationH₂SO₄Methanol85%
Amide CouplingEDCI/HOBtDMF72%
OxidationFeCl₃Acetic acid58%
HydrogenationPd/C (10%)Ethanol90%
  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.

  • Acidic conditions stabilize intermediates during esterification.

Biological Interaction Mechanisms

The compound modulates neurotransmitter systems through:

  • Monoamine Transporter Inhibition : Blocks reuptake of dopamine/serotonin via π-π interactions with aromatic residues.

  • Enzyme Binding : Carboxylic acid group chelates metal ions in enzyme active sites (e.g., acetylcholinesterase).

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and toluene derivatives .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6); decarboxylation occurs at pH > 8.

Comparative Reactivity Table

Reaction Reagents Conditions Product Yield
EsterificationMethanol, H₂SO₄Reflux, 6hMethyl ester85%
Amide FormationEDCI, HOBt, AmineRT, 12hSubstituted amide72%
OxidationH₂O₂, FeCl₃60°C, 3hPyrrolidinone58%
Reductive AminationNaBH₃CN, AldehydeMethanol, 24hN-Alkylated pyrrolidine68%

Scientific Research Applications

(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with potential therapeutic applications that is often studied in medicinal chemistry. It features a pyrrolidine ring substituted with a carboxylic acid and a 4-methylbenzyl group. The chiral centers at the 2 and 4 positions of the pyrrolidine ring give it a unique stereochemistry, which can significantly influence its biological and pharmacological properties.

Potential Applications

  • Interaction with Biological Targets Its structural features allow it to interact with biological targets, potentially influencing pathways related to neurotransmission and metabolic processes.
  • Therapeutic Uses Computer-aided prediction models assess the interaction profiles of (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride with various biological targets. These studies are crucial for identifying potential therapeutic uses and optimizing compound efficacy.
  • Enzyme Inhibition It has been studied for its potential as an enzyme inhibitor and its ability to bind to specific receptors, suggesting applications in pharmacology. Its chiral nature allows it to interact selectively with biological targets, which is crucial for developing therapeutics that require high specificity.

Structural Similarities
Several compounds share structural similarities with (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride.

Other related compounds

  • 2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, has a molecular formula of C13H18ClNO2 and a molecular weight of approximately 255.74 g/mol. It exists as a hydrochloride salt, which enhances its properties.
  • (2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride .
  • (2'RS)-spiro[indan-2,4'-pyrrolidine]-2'-carboxylic acid hydrochloride .

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can modulate their activity and lead to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Table 1: Halogenated and Functionalized Benzyl Analogs
Compound Name Substituent (R) Molecular Formula Key Properties/Applications Reference
4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride 4-CH₃ C₁₃H₁₈ClNO₂ Enhanced lipophilicity; drug intermediate
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-Br C₁₂H₁₅BrClNO₂ Halogenated analog for cross-coupling
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-NO₂ C₁₂H₁₅ClN₂O₄ Electron-withdrawing group; potential nitro-reduction studies
(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-I C₁₂H₁₅ClINO₂ Radiolabeling applications

Key Insights :

  • Halogenated analogs (Br, I) exhibit increased molecular weight and polarizability, making them suitable for Suzuki-Miyaura cross-coupling reactions .
  • Nitro-substituted derivatives serve as precursors for amine synthesis via reduction .
  • Methyl-substituted compounds offer improved metabolic stability compared to halogenated analogs due to reduced electrophilicity.

Pyrrolidine Ring Modifications

Table 2: Substituents at the 4-Position of Pyrrolidine
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride N(CH₃)₂ 229.12 Catalyzes hydrogen-deuterium exchange reactions
4-(Trimethylammonium)pyrrolidine-2-carboxylic acid chloride hydrochloride N⁺(CH₃)₃ 247.14 Ionic character enhances solubility
(2S,4R)-4-Fluoropyrrolidine-2-carboxylate hydrochloride F 183.61 Fluorine-induced metabolic stability

Key Insights :

  • Amino/ammonium groups introduce basicity or ionic character, enabling applications in catalysis or as ionic liquids .
  • Fluorine substitution enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius .

Stereochemical and Conformational Variations

Table 3: Stereoisomers and Their Impact
Compound Name Stereochemistry Key Observations Reference
(2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride 2S,4S Higher catalytic activity in H/D exchange vs. 2S,4R isomer
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2S,4R Favored conformation for receptor binding

Key Insights :

  • Stereochemistry significantly affects biological activity and catalytic efficiency. For example, the 2S,4S configuration in dimethylamino derivatives shows superior catalytic performance .
  • The trans-configuration (2S,4R) in halogenated analogs optimizes steric interactions in chiral environments .

Biological Activity

4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride, also known as (2S,4R)-4-[(4-methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential therapeutic effects, particularly in the realms of neurology and psychiatry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methylphenylmethyl group and a carboxylic acid functional group. Its molecular formula is C13H18ClNO2, with a molecular weight of 255.74 g/mol. The structural representation is as follows:

Chemical Structure C13H18ClNO2\text{Chemical Structure }C_{13}H_{18}ClNO_2

Research indicates that 4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride may interact with specific receptors and enzymes, influencing various physiological pathways. Preliminary findings suggest potential modulation of neurotransmitter systems, which could be relevant for treating neurological and psychiatric disorders. However, detailed studies are necessary to fully elucidate its mechanisms of action.

Therapeutic Potential

  • Neurological Disorders : The compound's interaction with neurotransmitter receptors may provide therapeutic benefits in conditions like depression or anxiety.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this derivative may also exhibit such effects, although specific studies are yet to confirm this.

Case Studies

Recent studies have explored the biological activity of related pyrrolidine derivatives. For instance, pyrrole-based compounds have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that structural analogs may also possess similar antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. A comparative analysis of various pyrrolidine derivatives reveals that substitutions on the phenyl ring can significantly influence receptor binding affinity and overall efficacy. For example:

Compound NameStructureUnique Features
4-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochlorideC13H18ClNO2Substituted with a 2-methylphenyl group
(2S,4R)-4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochlorideC12H14BrNO2Contains a bromine atom
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid; hydrochlorideC12H15ClFNO2Features a fluorine atom

Q & A

Q. What are the recommended synthetic routes for 4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : A common approach involves multi-step synthesis starting with pyrrolidine-2-carboxylic acid derivatives. Key steps include alkylation of the pyrrolidine ring with 4-methylbenzyl groups via nucleophilic substitution or coupling reactions. For example, condensation reactions using catalysts like palladium or copper under inert atmospheres (e.g., nitrogen) in solvents such as DMF or toluene are effective . Post-synthesis, purification via recrystallization or column chromatography is critical to achieving >95% purity. Reaction temperature (optimized between 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) significantly influence yield, with deviations leading to byproducts like unreacted intermediates or dimerization products .

Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substitution patterns on the pyrrolidine ring and benzyl group. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (expected: ~265.75 g/mol for the free base; +36.46 g/mol for HCl salt) .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.
  • Solubility : Perform phase-solubility studies in buffers (pH 1–7.4) and polar aprotic solvents (e.g., DMSO) to guide formulation .

Q. What stability considerations are critical during storage and handling of this hydrochloride salt?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize moisture absorption and skin contact. Monitor for discoloration (yellowing indicates oxidation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., carboxylic acid moiety for derivatization) .
  • Biological Target Screening : Perform molecular docking with proteins (e.g., neurotransmitter transporters) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bond interactions with the pyrrolidine nitrogen and carboxylate groups .
  • Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC50_{50}) to refine models .

Q. How should researchers resolve contradictions in toxicity data for structurally related pyrrolidine derivatives?

  • Methodological Answer :
  • Data Harmonization : Compare acute toxicity (LD50_{50}) and cytotoxicity (MTT assay) across analogs using standardized protocols (OECD Guidelines 423/425). Adjust for substituent effects (e.g., electron-withdrawing groups on the benzyl ring may increase toxicity) .
  • Mechanistic Studies : Use metabolomics (LC-MS) to identify reactive metabolites (e.g., epoxide intermediates) responsible for hepatotoxicity .
  • In Silico Tools : Apply QSAR models (e.g., TOPKAT) to predict absorption/distribution parameters and flag high-risk analogs .

Q. What strategies optimize enantiomeric purity during synthesis, given the stereochemistry of the pyrrolidine ring?

  • Methodological Answer :
  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric allylic alkylation with BINAP ligands to achieve >90% ee .
  • Crystallization : Exploit diastereomeric salt formation with resolving agents (e.g., L-tartaric acid) for large-scale purification .

Q. How can researchers design experiments to study the compound’s interaction with biological membranes or ion channels?

  • Methodological Answer :
  • Lipophilicity Assessment : Measure logP values (shake-flask method) to predict membrane permeability. Use PAMPA assays to model blood-brain barrier penetration .
  • Electrophysiology : Patch-clamp studies on transfected HEK293 cells (e.g., expressing NMDA receptors) quantify ion channel modulation. Compare EC50_{50} values against reference antagonists .
  • Fluorescent Probes : Synthesize a BODIPY-conjugated analog for confocal microscopy to visualize subcellular localization .

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